molecular formula C20H35NO14 B1352391 Validamycin B CAS No. 102583-47-1

Validamycin B

Cat. No.: B1352391
CAS No.: 102583-47-1
M. Wt: 513.5 g/mol
InChI Key: QYKWCMVFBWGYRE-IVFZNUECSA-N
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Description

The compound “Validamycin B” is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclohexyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions. The starting materials are often simple sugars or cyclohexane derivatives, which undergo a series of transformations to yield the final product.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques such as enzymatic synthesis, chemoenzymatic methods, or total synthesis using organic chemistry principles. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-(hydroxymethyl)oxane-3,4,5-triol: A simpler analog with fewer hydroxyl groups.

    (1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)cyclohexane: Another cyclohexane derivative with similar functional groups.

Uniqueness

The uniqueness of the compound lies in its complex structure, which combines multiple hydroxyl groups with a cyclohexyl backbone

Properties

IUPAC Name

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO14/c22-2-5-1-7(12(27)15(30)10(5)25)21-9-11(26)6(3-23)19(17(32)14(9)29)35-20-18(33)16(31)13(28)8(4-24)34-20/h1,6-33H,2-4H2/t6-,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKWCMVFBWGYRE-IVFZNUECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@@H]([C@H]([C@@H]([C@@H]1N[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)CO)O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70907774
Record name 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102583-47-1
Record name Validamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102583471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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